molecular formula C13H19BFNO2 B1406978 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-90-0

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No. B1406978
CAS RN: 1704063-90-0
M. Wt: 251.11 g/mol
InChI Key: QAKQIFKSHLOVAB-UHFFFAOYSA-N
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Description

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of boronic acids, such as 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid, often involves the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is C13H19BFNO2. Its molecular weight is 251.11 g/mol.


Chemical Reactions Analysis

Boronic acids, such as 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids like 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid are similar to those of phenylboronic acid . Phenylboronic acid is a white to yellow powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216 °C .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid and similar compounds have been synthesized and characterized for their molecular structures and properties. Studies like those by (Zhou et al., 2021) involve detailed analyses including NMR, MS, and FT-IR spectra, along with X-ray diffraction for structural confirmation.
  • Chemical Reactions and Interactions :

    • Research has focused on understanding the chemical behavior and interactions of compounds like 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid. For example, studies such as those by (Ihara & Suginome, 2009) investigate the use of phenylboronic acids in Ruthenium-catalyzed aromatic C-H silylation, showcasing their potential in organic synthesis.
  • Potential Applications in Sensing and Imaging :

    • Compounds like 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid may find applications in sensing and imaging. Studies such as those by (Li & Liu, 2021) have explored the use of phenylboronic acid-functionalized materials for specific recognition and imaging, indicating a potential area of application for similar compounds.
  • Influence in Synthesis of Other Compounds :

    • These types of compounds can play a role in the synthesis of other chemically significant compounds. For instance, research by (Hönel & Vierhapper, 1983) discusses the synthesis of N-methylpiperidine derivatives, where similar compounds might be used or synthesized as intermediates or catalysts.
  • Innovative Material Development :

    • Innovative materials incorporating phenylboronic acids have been developed for specific applications. For example, (Mu et al., 2012) discuss the use of phenyl boronic acid-grafted materials for optical modulation, indicating a potential area of innovation where similar compounds might be applied.

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves their role as mild Lewis acids . They are generally stable and easy to handle, making them important to organic synthesis .

Safety and Hazards

Phenylboronic acid, a similar compound, is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . It is harmful if swallowed . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Future Directions

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . Its future directions may involve further exploration of these applications.

properties

IUPAC Name

[4-fluoro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKQIFKSHLOVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159689
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

CAS RN

1704063-90-0
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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